molecular formula C11H14O4 B8634301 4-(2-Methoxyethoxy)-3-methylbenzoic acid

4-(2-Methoxyethoxy)-3-methylbenzoic acid

Cat. No.: B8634301
M. Wt: 210.23 g/mol
InChI Key: BRMOOSPZBMIBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyethoxy)-3-methylbenzoic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-(2-methoxyethoxy)-3-methylbenzoic acid

InChI

InChI=1S/C11H14O4/c1-8-7-9(11(12)13)3-4-10(8)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3,(H,12,13)

InChI Key

BRMOOSPZBMIBBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OCCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-3-methyl-benzoic acid (2.0 g, 13 mmol) in THF (24 mL) was added tetrabutylphosphonium hydroxide (18 mL of 40% w/v, 26 mmol). The reaction mixture was cooled to 0° C. and then 1-bromo-2-methoxy-ethane (1.8 g, 1.2 mL, 13 mmol) was added. The reaction mixture was allowed to warm to room temperature overnight. The reaction mixture was acidified using 1M HCl and the aqueous layer was extracted with ethyl acetate. The organics were dried over sodium sulfate and concentrated in vacuo to yield 4-(2-methoxyethoxy)-3-methylbenzoic acid (182 mg, 6%). ESI-MS m/z calc. 210.2. found 209.2 (M-H)−; Retention time: 0.96 minutes (3 min run).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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